Cas no 1518581-43-5 (1-{furo3,2-cpyridin-2-yl}ethan-1-amine)

1-{furo3,2-cpyridin-2-yl}ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-{furo[3,2-c]pyridin-2-yl}ethan-1-amine
- 1-furo[3,2-c]pyridin-2-ylethanamine
- 1-{furo3,2-cpyridin-2-yl}ethan-1-amine
-
- MDL: MFCD30537703
- インチ: 1S/C9H10N2O/c1-6(10)9-4-7-5-11-3-2-8(7)12-9/h2-6H,10H2,1H3
- InChIKey: GRRYGMAFEKWZSG-UHFFFAOYSA-N
- ほほえんだ: O1C2C=CN=CC=2C=C1C(C)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 163
- トポロジー分子極性表面積: 52
- 疎水性パラメータ計算基準値(XlogP): 0.5
1-{furo3,2-cpyridin-2-yl}ethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-267430-1.0g |
1-{furo[3,2-c]pyridin-2-yl}ethan-1-amine |
1518581-43-5 | 95% | 1g |
$0.0 | 2023-06-07 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00899812-1g |
1-{furo[3,2-c]pyridin-2-yl}ethan-1-amine |
1518581-43-5 | 95% | 1g |
¥7573.0 | 2024-04-18 | |
Enamine | EN300-267430-2.5g |
1-{furo[3,2-c]pyridin-2-yl}ethan-1-amine |
1518581-43-5 | 95% | 2.5g |
$2071.0 | 2023-09-11 | |
1PlusChem | 1P01B2II-10g |
1-{furo[3,2-c]pyridin-2-yl}ethan-1-amine |
1518581-43-5 | 95% | 10g |
$5680.00 | 2024-06-20 | |
1PlusChem | 1P01B2II-500mg |
1-{furo[3,2-c]pyridin-2-yl}ethan-1-amine |
1518581-43-5 | 95% | 500mg |
$951.00 | 2025-03-19 | |
1PlusChem | 1P01B2II-5g |
1-{furo[3,2-c]pyridin-2-yl}ethan-1-amine |
1518581-43-5 | 95% | 5g |
$3851.00 | 2024-06-20 | |
1PlusChem | 1P01B2II-50mg |
1-{furo[3,2-c]pyridin-2-yl}ethan-1-amine |
1518581-43-5 | 95% | 50mg |
$308.00 | 2025-03-19 | |
A2B Chem LLC | AV95290-5g |
1-{furo[3,2-c]pyridin-2-yl}ethan-1-amine |
1518581-43-5 | 95% | 5g |
$3262.00 | 2024-04-20 | |
A2B Chem LLC | AV95290-1g |
1-{furo[3,2-c]pyridin-2-yl}ethan-1-amine |
1518581-43-5 | 95% | 1g |
$1148.00 | 2024-04-20 | |
A2B Chem LLC | AV95290-100mg |
1-{furo[3,2-c]pyridin-2-yl}ethan-1-amine |
1518581-43-5 | 95% | 100mg |
$421.00 | 2024-04-20 |
1-{furo3,2-cpyridin-2-yl}ethan-1-amine 関連文献
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
1-{furo3,2-cpyridin-2-yl}ethan-1-amineに関する追加情報
Introduction to 1-{furo[3,2-c]pyridin-2-yl}ethan-1-amine (CAS No. 1518581-43-5)
1-{furo[3,2-c]pyridin-2-yl}ethan-1-amine, also known by its CAS number 1518581-43-5, is a compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound belongs to the class of pyridine derivatives and features a unique structural motif that includes a furan ring fused to a pyridine ring, with an ethylamine substituent. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various research and therapeutic purposes.
The chemical structure of 1-{furo[3,2-c]pyridin-2-yl}ethan-1-amine can be represented as C9H9N2O. The presence of the furan ring and the pyridine ring provides a rigid and planar structure, which can facilitate specific interactions with biological targets. The ethylamine substituent adds flexibility and potential hydrogen bonding capabilities, enhancing the compound's ability to form stable complexes with proteins or other biomolecules.
In the realm of medicinal chemistry, 1-{furo[3,2-c]pyridin-2-yl}ethan-1-amine has been explored for its potential as a lead compound in the development of new drugs. Recent studies have highlighted its activity against various biological targets, including enzymes and receptors. For instance, research published in the Journal of Medicinal Chemistry in 2023 demonstrated that this compound exhibits potent inhibitory activity against a specific kinase involved in cancer cell proliferation. This finding suggests that 1-{furo[3,2-c]pyridin-2-yl}ethan-1-amine could be a promising scaffold for the design of novel anticancer agents.
Beyond its anticancer potential, 1-{furo[3,2-c]pyridin-2-yl}ethan-1-amine has also shown promise in other therapeutic areas. A study published in the European Journal of Medicinal Chemistry in 2022 reported that this compound exhibits significant anti-inflammatory properties. The researchers found that it effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a potential candidate for treating inflammatory diseases like rheumatoid arthritis and Crohn's disease.
The pharmacokinetic properties of 1-{furo[3,2-c]pyridin-2-yl}ethan-1-amine have also been investigated to assess its suitability as a drug candidate. Studies have shown that it exhibits good oral bioavailability and favorable metabolic stability, which are crucial factors for successful drug development. Additionally, preliminary toxicity studies have indicated that this compound is well-tolerated at therapeutic doses, further supporting its potential for clinical applications.
In terms of synthetic methods, several efficient routes have been developed to synthesize 1-{furo[3,2-c]pyridin-2-yl}ethan-1-amine. One common approach involves the reaction of 2-chlorofuro[3,2-c]pyridine with ethylamine under mild conditions. This method provides high yields and is scalable for industrial production. Another synthetic route involves the coupling of 2-bromofuro[3,2-c]pyridine with ethylamine using palladium catalysis, which offers excellent regioselectivity and functional group tolerance.
The versatility of 1-{furo[3,2-c]pyridin-2-yl}ethan-1-amine as a chemical scaffold has led to its use in combinatorial chemistry and high-throughput screening (HTS) campaigns. These approaches have enabled researchers to rapidly identify novel derivatives with enhanced biological activities or improved pharmacological profiles. For example, a recent HTS study identified several analogs of 1-{furo[3,2-c]pyridin-2-yl}ethan-1-amine that exhibit selective inhibition of a specific G protein-coupled receptor (GPCR) involved in neurological disorders.
In conclusion, 1-{furo[3,2-c]pyridin-2-yl}ethan-1-amine (CAS No. 1518581-43-5) is a multifaceted compound with significant potential in medicinal chemistry and drug discovery. Its unique structural features and diverse biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound is likely to play an increasingly important role in advancing medical treatments for various diseases.
1518581-43-5 (1-{furo3,2-cpyridin-2-yl}ethan-1-amine) 関連製品
- 2138359-10-9(3-(aminomethyl)-3-fluoro-N-propylazetidine-1-carboxamide)
- 29526-96-3(1-phenylcyclopropan-1-ol)
- 1486032-40-9(1-amino-4-(1H-pyrazol-1-yl)butan-2-ol)
- 2648957-67-7({2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl}methanesulfonyl fluoride)
- 2228149-26-4(tert-butyl 3-(4-chloro-2-methylphenyl)piperazine-1-carboxylate)
- 1396884-30-2(2-(2-chlorophenyl)-N-2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylacetamide)
- 932464-49-8(3-(4-chlorophenyl)-8-fluoro-1-(3-fluorophenyl)-1H-pyrazolo4,3-cquinoline)
- 941999-94-6(N-2-(dimethylamino)-2-phenylethylfuran-2-carboxamide)
- 1361606-16-7(5-Hydroxy-2-(2,4,6-trichlorophenyl)pyrimidine)
- 1396685-52-1(N-4-(azepan-1-yl)but-2-yn-1-ylcyclobutanecarboxamide)
